![molecular formula C8H16ClNO4 B13496058 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the introduction of acetic acid and hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include water or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted morpholine compounds.
科学的研究の応用
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor modulation: It can interact with receptors to modulate their signaling pathways.
類似化合物との比較
Similar Compounds
- Morpholin-4-yl-acetic acid
- Morpholin-2-yl-acetic acid ethyl ester
- Morpholin-4-yl-phenyl-acetic acid
Uniqueness
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is unique due to its specific ethoxy and acetic acid functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C8H16ClNO4 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylethoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c10-8(11)7-13-6-3-9-1-4-12-5-2-9;/h1-7H2,(H,10,11);1H |
InChIキー |
GTLOUFGNQVEJLW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



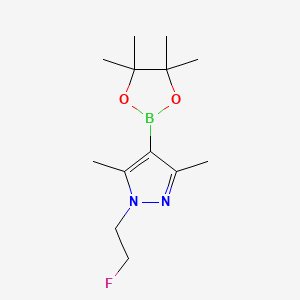
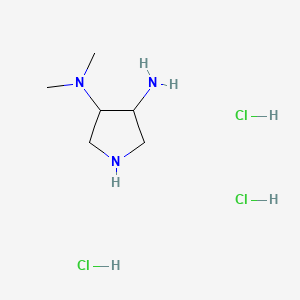
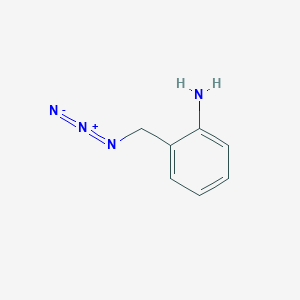
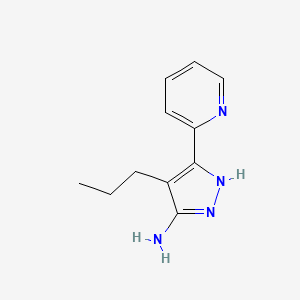
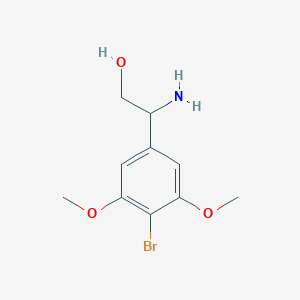

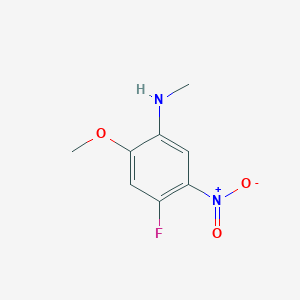
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
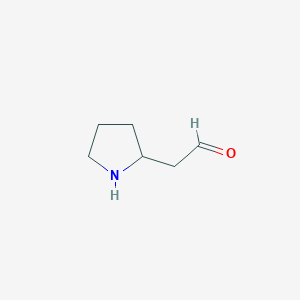
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
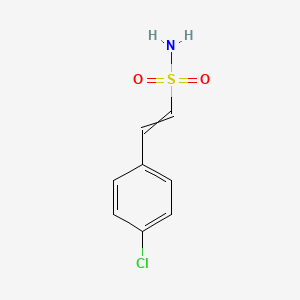

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
